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molecular formula C20H20N4O B8535487 1-(benzyloxy)-2-propyl-1H-imidazo[4,5-c]quinolin-4-amine CAS No. 878757-11-0

1-(benzyloxy)-2-propyl-1H-imidazo[4,5-c]quinolin-4-amine

Cat. No. B8535487
M. Wt: 332.4 g/mol
InChI Key: MBPDOTDLBCXICP-UHFFFAOYSA-N
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Patent
US07579359B2

Procedure details

A solution of 1-(benzyloxy)-2-propyl-1H-imidazo[4,5-c]quinoline (2.6 g, 8.2 mmol) in dichloromethane (100 mL) was cooled to approximately 0° C., and 3-chloroperoxybenzoic acid (3.6 g of approximately 77% pure material, 16 mmol) was added over a period of several minutes. The reaction was stirred for ten minutes at 0° C., stirred for 90 minutes at room temperature, washed with saturated aqueous sodium bicarbonate (2×35 mL, containing 1 mL of 25% w/w aqueous sodium hydroxide), dried over potassium carbonate, and filtered. The resulting solution was cooled to 0° C., and trichloroacetyl isocyanate (1.22 mL, 10.3 mmol) was added with stirring. The reaction was stirred for 15 minutes at 0° C., stirred for 75 minutes at room temperature, and concentrated under reduced pressure. The residue was dissolved in methanol (60 mL), and sodium methoxide (6.3 mL of a 25% w/w solution in methanol, 29 mmol) was added with stirring. The mixture was stirred at room temperature overnight. A precipitate formed, and the reaction mixture was cooled to approximately 0° C. The precipitate was collected by filtration, recrystallized from methanol/water, and dried overnight in a vacuum oven at 70° C. to provide 1.11 g of 1-(benzyloxy)-2-propyl-1H-imidazo[4,5-c]quinolin-4-amine as white crystals, mp 164-166° C.
Name
1-(benzyloxy)-2-propyl-1H-imidazo[4,5-c]quinoline
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][N:9]1[C:21]2[C:20]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[N:14]=[CH:13][C:12]=2[N:11]=[C:10]1[CH2:22][CH2:23][CH3:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClC1C=C(C=CC=1)C(OO)=O.ClC(Cl)(Cl)C([N:40]=C=O)=O>ClCCl>[CH2:1]([O:8][N:9]1[C:21]2[C:20]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[N:14]=[C:13]([NH2:40])[C:12]=2[N:11]=[C:10]1[CH2:22][CH2:23][CH3:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
1-(benzyloxy)-2-propyl-1H-imidazo[4,5-c]quinoline
Quantity
2.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON1C(=NC=2C=NC=3C=CC=CC3C21)CCC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
1.22 mL
Type
reactant
Smiles
ClC(C(=O)N=C=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for ten minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 90 minutes at room temperature
Duration
90 min
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (2×35 mL, containing 1 mL of 25% w/w aqueous sodium hydroxide)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The reaction was stirred for 15 minutes at 0° C.
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred for 75 minutes at room temperature
Duration
75 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (60 mL)
ADDITION
Type
ADDITION
Details
sodium methoxide (6.3 mL of a 25% w/w solution in methanol, 29 mmol) was added
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to approximately 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/water
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at 70° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)ON1C(=NC=2C(=NC=3C=CC=CC3C21)N)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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